BenchChemオンラインストアへようこそ!

MMB-FUBINACA

cannabinoid receptor pharmacology receptor binding kinetics structure-activity relationship

MMB-FUBINACA is the definitive valine-methyl ester SCRA reference standard. Its hCES1-labile methyl ester yields a unique 3-methylbutanoic acid metabolite, enabling unequivocal forensic differentiation from tert-leucine analogs (MDMB-/ADB-FUBINACA). With 12.8-fold CB2-over-CB1 binding selectivity and a 60–90 min in vivo duration, it is purpose-built for acute dosing paradigms and peripheral CB2 screening. Substituting MDMB-FUBINACA will generate erroneous retention times and quantification. For accurate method validation, receptor pharmacology, and forensic identification, only MMB-FUBINACA supplies the correct analytical benchmark. Schedule I controlled; DEA-exempt certified reference solutions available for qualified laboratories.

Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
CAS No. 1715016-76-4
Cat. No. B8819474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMB-FUBINACA
CAS1715016-76-4
Molecular FormulaC21H22FN3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O3/c1-13(2)18(21(27)28-3)23-20(26)19-16-6-4-5-7-17(16)25(24-19)12-14-8-10-15(22)11-9-14/h4-11,13,18H,12H2,1-3H3,(H,23,26)
InChIKeyFRFFLYJQPCIIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMB-FUBINACA (CAS 1715016-76-4) Synthetic Cannabinoid Reference Standard for Forensic and Receptor Pharmacology Research


MMB-FUBINACA (also known as AMB-FUBINACA or FUB-AMB) is an indazole-based synthetic cannabinoid receptor agonist (SCRA) that acts as a potent agonist at both cannabinoid receptor type-1 (CB1) and type-2 (CB2) [1]. The compound was originally developed by Pfizer and disclosed in a 2009 patent, though never advanced to clinical testing [1]. As a valine-derived methyl ester, it belongs to the indazole-3-carboxamide family and exhibits Ki values of 10.04 nM at CB1 and 0.786 nM at CB2, with EC50 values of 0.5433 nM (CB1) and 0.1278 nM (CB2) [1]. MMB-FUBINACA is currently regulated as a Schedule I controlled substance in the United States and is available solely as an analytical reference standard for forensic toxicology and receptor pharmacology applications .

Why MMB-FUBINACA Cannot Be Simply Interchanged with Other Indazole-3-Carboxamide Synthetic Cannabinoids


Indazole-3-carboxamide synthetic cannabinoids exhibit marked divergence in potency, efficacy, and metabolic fate driven by minor structural variations. Substitution of the amino acid head group—from valine methyl ester (MMB-FUBINACA) to tert-leucine methyl ester (MDMB-FUBINACA) or tert-leucine amide (ADB-FUBINACA)—alters CB1 receptor affinity by over 100-fold [1]. Similarly, the methyl ester moiety renders valine-derived compounds susceptible to human carboxylesterase-mediated hydrolysis, whereas tert-leucine analogs resist enzymatic degradation [2]. These structural determinants produce compound-specific in vivo effect durations ranging from 60–90 minutes (MMB-FUBINACA) to 150 minutes (MDMB-FUBINACA) at behaviorally active doses [3]. Consequently, analytical reference standards cannot be interchanged; selection of the precise compound is essential for accurate method validation, receptor pharmacology studies, and forensic identification.

Quantitative Differentiation of MMB-FUBINACA from Closest Indazole-3-Carboxamide Analogs


CB1 Receptor Binding Affinity: MMB-FUBINACA Exhibits 102-Fold Lower Affinity Than MDMB-FUBINACA

MMB-FUBINACA demonstrates a CB1 receptor binding affinity (Ki = 10.04 nM) that is approximately 102-fold lower than its direct methylated analog MDMB-FUBINACA (Ki = 0.0985 nM), highlighting the profound impact of a single methyl substitution on the valine head group [1][2].

cannabinoid receptor pharmacology receptor binding kinetics structure-activity relationship

In Vivo Locomotor Depression Duration: MMB-FUBINACA Effect Persists 60–90 min vs. 150 min for MDMB-FUBINACA

In a mouse locomotor activity assay, MMB-FUBINACA (AMB-FUBINACA) produced locomotor depression with an ED50 of 0.19 mg/kg and effect duration of 60–90 minutes. In contrast, MDMB-FUBINACA exhibited an ED50 of 0.04 mg/kg and prolonged effect duration of 150 minutes—approximately 2-fold longer [1].

in vivo behavioral pharmacology pharmacodynamics abuse liability assessment

Metabolic Susceptibility to Human Esterases: MMB-FUBINACA Is Hydrolyzed by hCES1, Unlike tert-Leucine Analogs

MMB-FUBINACA, which contains a valine-derived methyl ester moiety, undergoes substantial hydrolysis by human carboxylesterases (hCES1b and hCES1c), enabling kinetic studies of esterase-mediated metabolism. In contrast, tert-leucine-derived synthetic cannabinoids (e.g., MDMB-FUBINACA, ADB-FUBINACA) exhibit negligible hydrolysis rates and fail to form detectable metabolites under identical conditions [1].

drug metabolism forensic toxicology enzyme kinetics

CB2 Receptor Selectivity Profile: MMB-FUBINACA Shows 12.8-Fold CB2-preferring Binding vs. Mixed Selectivity of ADB-FUBINACA

MMB-FUBINACA exhibits a 12.8-fold selectivity for CB2 over CB1 at the binding level (Ki CB1 = 10.04 nM vs. CB2 = 0.786 nM). In comparison, ADB-FUBINACA displays a more balanced affinity profile (CB1 Ki = 0.36 nM; EC50 = 0.98 nM) with reduced CB2 preference [1]. This differential receptor selectivity may translate to distinct signaling bias in downstream pathways.

cannabinoid receptor selectivity receptor pharmacology functional selectivity

Evidence-Backed Application Scenarios for MMB-FUBINACA in Forensic and Pharmacological Workflows


Forensic Toxicology Method Validation for Valine-Derived Synthetic Cannabinoids

MMB-FUBINACA serves as an essential analytical reference standard for LC-MS/MS method development and validation targeting the valine-methyl ester subclass of SCRAs. Its distinct 3-methylbutanoic acid metabolite, generated via hCES1-mediated hydrolysis [1], differs fundamentally from the 3,3-dimethylbutanoic acid metabolites of tert-leucine analogs (e.g., MDMB-FUBINACA). Forensic laboratories require MMB-FUBINACA to establish accurate retention times, fragmentation patterns, and calibration curves specific to this compound class—substitution with MDMB-FUBINACA or ADB-FUBINACA would yield incorrect analyte identification and quantification.

Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor Agonists

MMB-FUBINACA represents a critical comparator in SAR investigations exploring the pharmacological impact of amino acid head group substitution. Its 102-fold lower CB1 affinity compared to MDMB-FUBINACA [1] provides a quantifiable benchmark for assessing the contribution of the tert-leucine methyl ester versus valine methyl ester moiety. Researchers mapping the indazole-3-carboxamide pharmacophore utilize MMB-FUBINACA to isolate the specific affinity gain conferred by the gem-dimethyl substitution present in MDMB-FUBINACA.

CB2-Selective Cannabinoid Pharmacology Screening

With a 12.8-fold selectivity for CB2 over CB1 at the binding level [1], MMB-FUBINACA is a suitable reference compound for in vitro screening assays investigating peripheral cannabinoid receptor activation. This selectivity profile distinguishes MMB-FUBINACA from balanced CB1/CB2 agonists and positions it as a baseline comparator for evaluating novel CB2-preferring ligands in functional assays (e.g., [³⁵S]GTPγS binding, cAMP inhibition) using human CB2-expressing cell lines.

In Vivo Behavioral Pharmacology of Short-Acting Synthetic Cannabinoids

MMB-FUBINACA's 60–90 minute duration of locomotor depression in mice [1] makes it an appropriate reference standard for acute dosing paradigms where prolonged receptor occupancy is undesirable. Its shorter effect duration relative to MDMB-FUBINACA (150 min) facilitates within-session dose-response characterization and reduces carryover effects in repeated-measures experimental designs. Researchers can procure MMB-FUBINACA to establish time-course profiles for CB1-mediated behavioral endpoints without the extended washout periods required for longer-acting analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMB-FUBINACA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.